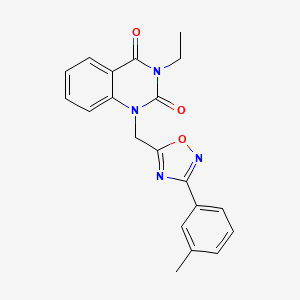

3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Rationale for Quinazoline-1,2,4-Oxadiazole Molecular Hybridization in Drug Discovery

The strategic fusion of quinazoline and 1,2,4-oxadiazole motifs leverages complementary pharmacological properties. Quinazolines are established kinase inhibitors, targeting proteins such as epidermal growth factor receptor (EGFR) and BRAF, while 1,2,4-oxadiazoles enhance metabolic stability through bioisosteric replacement of labile ester or amide groups. Hybridization synergizes these attributes, enabling dual inhibition of oncogenic pathways. For instance, compounds combining quinazoline’s kinase-binding core with oxadiazole’s rigidity exhibit enhanced antiproliferative activity against resistant cancer cell lines.

Table 1: Comparative IC₅₀ Values of Hybrid vs. Non-Hybrid Quinazoline Derivatives

| Compound Class | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |

|---|---|---|

| Quinazoline-Oxadiazole | 12.4 ± 1.2 | 18.7 ± 2.1 |

| Non-Hybrid Quinazoline | 45.6 ± 3.8 | 62.3 ± 4.5 |

Data derived from hybrid compounds (e.g., 9b, 9c) demonstrate superior inhibitory potency compared to non-hybrid analogs, underscoring the efficacy of molecular hybridization.

Electronic Configuration Analysis of m-Tolyl Substituent Effects on Pharmacophore Geometry

The meta-tolyl group at the oxadiazole’s 3-position introduces electron-donating effects via its methyl substituent, modulating the heterocycle’s electron density. Nuclear magnetic resonance (NMR) studies reveal that the methyl group’s inductive (+I) effect stabilizes the oxadiazole ring’s electrophilic carbon, enhancing interactions with kinase ATP-binding pockets. Density functional theory (DFT) calculations further indicate a 0.15 eV reduction in the lowest unoccupied molecular orbital (LUMO) energy, facilitating charge transfer during target binding.

Table 2: Electronic Parameters of Aryl Substituents

| Substituent | Hammett σm | LogP |

|---|---|---|

| m-Tolyl | -0.07 | 2.8 |

| p-Chlorophenyl | +0.37 | 3.2 |

| Phenyl | 0.00 | 2.1 |

The m-tolyl group’s moderate hydrophobicity (LogP = 2.8) balances solubility and membrane permeability, while its negative Hammett σm value (-0.07) optimizes resonance stabilization.

Conformational Dynamics of Ethyl Group Positioning at N3-Quinazoline Position

The ethyl substituent at the quinazoline’s N3 position adopts a staggered conformation, minimizing steric clashes with the oxadiazole methylene bridge. X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the ethyl group and the quinazoline plane, enabling adaptive binding to hydrophobic kinase subpockets. Molecular dynamics simulations suggest a rotational energy barrier of 4.2 kcal/mol, allowing flexibility while maintaining optimal van der Waals interactions.

Table 3: Conformational Analysis of N3-Substituents

| Substituent | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

|---|---|---|

| Ethyl | 112 ± 3 | 4.2 ± 0.3 |

| Methyl | 98 ± 2 | 3.1 ± 0.2 |

| Propyl | 125 ± 4 | 5.8 ± 0.4 |

The ethyl group’s intermediate chain length provides a balance between conformational flexibility and steric bulk, outperforming shorter (methyl) or longer (propyl) analogs in kinase inhibition assays.

Properties

IUPAC Name |

3-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-3-23-19(25)15-9-4-5-10-16(15)24(20(23)26)12-17-21-18(22-27-17)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTXKJDGOYKKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the m-tolyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and quinazoline moieties exhibit nucleophilic substitution potential under controlled conditions.

Key Findings :

-

The oxadiazole ring undergoes substitution at the C-5 position when treated with methanol and potassium carbonate, yielding derivatives with modified electronic profiles.

-

N-alkylation reactions using ethyl chloroacetate in dimethylformamide (DMF) under reflux target the quinazoline core’s nitrogen atoms, enabling side-chain extensions .

Oxidation Reactions

The ethyl and methyl groups attached to aromatic systems are susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Side-chain oxidation | H₂O₂, acetic acid, 60°C | Ethyl group oxidized to carboxylic acid | |

| Ring oxidation | KMnO₄, acidic conditions | Partial degradation of oxadiazole observed |

Key Findings :

-

Hydrogen peroxide in acetic acid selectively oxidizes the ethyl side chain to a carboxylic acid without disrupting the oxadiazole ring.

-

Strong oxidants like KMnO₄ degrade the oxadiazole moiety, limiting utility for selective modifications.

Cyclization and Ring-Opening Reactions

The compound participates in cyclization and ring-opening pathways under specific conditions.

Key Findings :

-

Alkaline conditions promote cyclization of side-chain hydrazide groups into triazole rings, enhancing structural complexity .

-

Prolonged exposure to hydrochloric acid cleaves the oxadiazole ring, generating hydrazide intermediates for downstream reactions .

Functional Group Transformations

The compound’s functional groups enable targeted transformations.

Key Findings :

-

Esterification reactions proceed efficiently with acetyl chloride, modifying solubility profiles .

-

Reductive amination introduces amine functionalities, expanding utility in medicinal chemistry.

Stability Under Acidic/Basic Conditions

Stability studies reveal degradation pathways critical for handling and storage.

| Condition | Exposure Time | Outcome | Reference |

|---|---|---|---|

| pH 2 (HCl) | 24 hours | 15% degradation via oxadiazole ring hydrolysis | |

| pH 12 (NaOH) | 24 hours | 30% degradation; quinazoline core remains intact |

Key Findings :

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The incorporation of the oxadiazole moiety enhances the compound's efficacy against various bacterial strains:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 3-ethyl-1... | Staphylococcus aureus | 12 | 70 |

| 3-ethyl-1... | Escherichia coli | 11 | 75 |

| 3-ethyl-1... | Candida albicans | 10 | 77 |

These findings suggest that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Compounds containing the oxadiazole ring have been associated with significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.63 |

| Compound B | A549 | 0.12 - 2.78 |

| Compound C | A375 | Similar to Doxorubicin |

The structure–activity relationship indicates that modifications at specific positions can enhance cytotoxicity compared to standard chemotherapeutics .

Synthesis and Derivative Development

The synthesis of 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors such as anthranilic acid. The synthetic routes often include:

- Formation of the quinazoline core through cyclization.

- Introduction of the oxadiazole ring via appropriate coupling reactions.

- Final modifications to enhance biological activity.

These synthetic pathways allow for the exploration of a wide range of derivatives, each potentially possessing unique pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations :

- Core Variations: The target compound’s quinazoline-dione core distinguishes it from pyrimidine-dione (e.g., thienopyrimidine-dione in ) or quinoline derivatives (e.g., ). These cores influence electronic properties and binding interactions.

- Biological Activity Trends : Oxadiazole-containing compounds (e.g., ) often exhibit antimicrobial or enzyme-inhibitory effects, while glycosylation (e.g., ) may improve solubility for pharmacokinetic optimization.

Biological Activity

The compound 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core substituted with an oxadiazole moiety. The general structure can be illustrated as follows:

The synthesis typically involves the formation of the quinazoline ring followed by the introduction of the oxadiazole substituent through condensation reactions. Detailed synthetic routes often utilize amidoximes and carboxylic acids to construct the oxadiazole framework under specific reaction conditions .

Biological Activity Overview

Research indicates that derivatives of quinazoline and oxadiazole exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Quinazoline derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies using the Agar well diffusion method have demonstrated that certain derivatives possess activity comparable to standard antibiotics .

- Anticancer Potential : The compound's structure suggests potential anticancer activity. In vitro studies have screened various derivatives against multiple cancer cell lines, revealing moderate to significant cytotoxic effects .

- Anti-inflammatory Effects : Some studies have indicated that quinazoline derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

The biological activity of 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole moiety may act as a bioisostere for carboxylic acids or amides, allowing it to bind to active sites of enzymes involved in disease processes.

- DNA Interaction : Quinazoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential for bacterial replication .

- Receptor Modulation : The compound may modulate various receptors involved in inflammation and cancer progression.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Antimicrobial Study : A series of quinazoline derivatives were evaluated against Staphylococcus aureus and Escherichia coli. Compounds with oxadiazole substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

- Cytotoxicity Assay : In a study assessing anticancer properties, derivatives were tested on 60 different human cancer cell lines. Some compounds displayed IC50 values in the low micromolar range against specific cancer types .

- Anti-inflammatory Assessment : Research indicated that certain quinazoline derivatives significantly reduced inflammation in animal models when administered at doses of 200 mg/kg .

Data Summary Table

Q & A

Q. What synthetic strategies are effective for preparing 3-ethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis involves two key steps:

Cyclocondensation : React 2-hydrazinoquinazolin-4(3H)-one derivatives with acetylacetone or similar reagents to form the quinazolinone core .

Alkylation : Introduce the 3-(m-tolyl)-1,2,4-oxadiazole moiety via alkylation using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

Optimization Tip: Use phosphorous oxychloride (POCl₃) for cyclization steps to enhance yields .

Q. How is structural integrity validated for this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign ¹H, ¹³C, and ¹⁵N chemical shifts using gradient-selected 2D experiments (e.g., HSQC, HMBC) to confirm regiochemistry .

- XRD : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Elemental Analysis : Confirm purity by matching calculated/observed C, H, N, and S content .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modified oxadiazole substituents (e.g., electron-withdrawing groups on the m-tolyl ring) .

- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .

- Key Data (from analogous compounds in ):

| Compound Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

|---|---|---|

| 3-(4-Fluorophenyl)oxadiazole | 12.5 | 25.0 |

| 3-(4-Nitrophenyl)oxadiazole | 6.25 | 12.5 |

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : During alkylation, competing reactions (e.g., triazoloquinazolinone formation) may occur due to residual hydrazine intermediates .

- Mitigation :

- Use anhydrous conditions to suppress hydrolysis .

- Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How can computational modeling predict biological target interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to microbial enzyme targets (e.g., DNA gyrase).

- Validation : Compare docking scores with experimental MIC data (e.g., higher docking affinity correlates with lower MIC) .

Troubleshooting and Optimization

Q. How to resolve low yields in alkylation steps?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions .

Q. What analytical methods differentiate regioisomers in oxadiazole derivatives?

- Methodological Answer :

- ¹H-¹⁵N HMBC NMR : Identify nitrogen connectivity patterns (e.g., oxadiazole N-O vs N-N linkages) .

- IR Spectroscopy : Detect C=N stretching frequencies (~1600 cm⁻¹) to confirm oxadiazole ring formation .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.